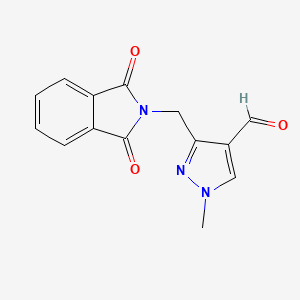
3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The compound is not directly mentioned in the provided papers, but the papers do discuss various pyrazole derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of a novel pyrazole derivative is described in paper , where the compound is characterized by spectral methods and X-ray crystallography. Similarly, paper discusses the transformation of 1,1-dioxo-2H-1,2-thiazine-4-carbaldehydes with hydrazines to produce pyrazole derivatives. Paper details the condensation of pyrazole carbaldehydes with pyrazolinones in an ionic liquid to yield the desired products. These methods highlight the versatility of pyrazole chemistry and the different approaches that can be taken to synthesize such compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, as seen in papers and . These studies provide detailed information about the conformation and geometry of the molecules. For example, the pyrazole derivative in paper adopts an E-form and an envelope conformation, which is stabilized by intermolecular hydrogen bonds and π-π stacking interactions. Such structural analyses are crucial for understanding the properties and potential interactions of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which can be utilized to further modify the structure and introduce new functional groups. The papers provided do not detail specific reactions for "3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde," but they do discuss reactions such as cyclocondensation and Vilsmeier–Haack formylation , which are relevant to the synthesis of pyrazole-based compounds. These reactions are important for the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's solubility, melting point, and stability. The thermal decomposition of a pyrazole compound is studied in paper , providing insights into its stability under heat. Additionally, the electronic structures and properties such as polarizability and hyperpolarizability are discussed, which are relevant for understanding the compound's reactivity and potential as a nonlinear optical material.
Wissenschaftliche Forschungsanwendungen
Chemistry of Heterocyclic Compounds
Heterocyclic compounds like pyrazoles and their derivatives are crucial in the synthesis of various classes of heterocyclic compounds and dyes. Their unique reactivity under mild conditions facilitates the generation of versatile cynomethylene dyes and other heterocycles from a wide range of precursors, including amines and phenols (Gomaa & Ali, 2020). This versatility is significant for developing new materials and molecules with potential applications in various fields, from pharmaceuticals to materials science.
Biological Activities of Pyrazole Derivatives
Pyrazole derivatives have been extensively studied for their biological activities. The synthesis and bioevaluation of novel pyrazole compounds, often under green chemistry conditions using organocatalysts, have revealed their importance in medicinal chemistry. These compounds have shown potential in anticancer, antimicrobial, and antifungal activities, making them valuable for drug development and other therapeutic applications (Kiyani, 2018). The exploration of pyrazole derivatives continues to be a promising area for discovering new drugs and therapeutic agents.
Anticancer Applications
Specifically, in the context of anticancer research, the Knoevenagel condensation products, including various aldehyde derivatives, have demonstrated significant potential in the development of anticancer agents. These compounds target various cancer pathways and have shown remarkable activity in nanomolar to micromolar ranges, highlighting the importance of such chemical scaffolds in designing new anticancer drugs (Tokala, Bora, & Shankaraiah, 2022).
Eigenschaften
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methyl]-1-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-16-6-9(8-18)12(15-16)7-17-13(19)10-4-2-3-5-11(10)14(17)20/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTNKDBESXETSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

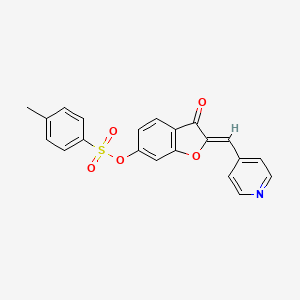
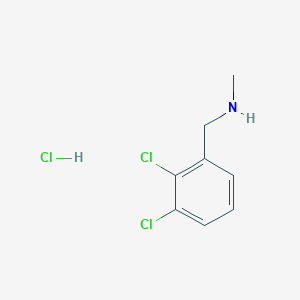
![4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2528527.png)
![3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one](/img/structure/B2528529.png)
![4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2528530.png)

![Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2528533.png)
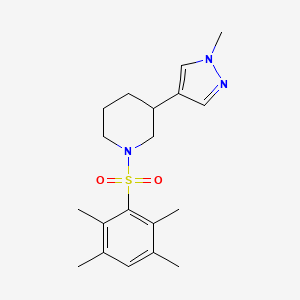
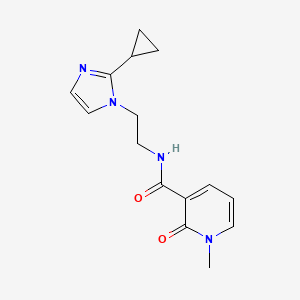
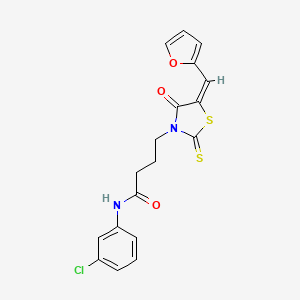
![N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2528540.png)
![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)
![N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528542.png)
